3-(5-bromothiophen-2-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Description
This compound features a pyrazole core substituted at position 3 with a 5-bromothiophen-2-yl group and at position 5 with a carbohydrazide moiety. The carbohydrazide is further functionalized via an (E)-configured imine linkage to a 3,4,5-trimethoxyphenyl group. The bromothiophene contributes to electron-withdrawing effects and lipophilicity, while the trimethoxyphenyl group enhances aromatic stacking and may influence bioavailability . The E-configuration of the imine bond is critical for maintaining planar geometry, which is often essential for biological activity .
Properties
Molecular Formula |
C18H17BrN4O4S |
|---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H17BrN4O4S/c1-25-13-6-10(7-14(26-2)17(13)27-3)9-20-23-18(24)12-8-11(21-22-12)15-4-5-16(19)28-15/h4-9H,1-3H3,(H,21,22)(H,23,24)/b20-9+ |
InChI Key |
AMCWXXPPCDDXIW-AWQFTUOYSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromothiophen-2-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the bromothiophene derivative. The bromothiophene can be synthesized through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions . The next step involves the formation of the pyrazole carbohydrazide core, which can be achieved through the reaction of hydrazine with a suitable pyrazole precursor . Finally, the trimethoxyphenyl group is introduced via a condensation reaction with the appropriate aldehyde .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes using continuous flow reactors for bromination and condensation reactions, as well as employing advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
3-(5-bromothiophen-2-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced hydrazide derivative.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Structural Overview
The compound features a complex molecular structure that includes:
- A bromothiophene moiety, contributing to its electronic properties.
- A trimethoxyphenyl group, which enhances solubility and biological activity.
- A pyrazole carbohydrazide core, known for its reactivity and potential biological effects.
Reaction Mechanisms
The compound can undergo various chemical reactions:
- Oxidation using agents like potassium permanganate.
- Reduction with sodium borohydride.
- Substitution reactions where the bromine atom can be replaced by other functional groups.
Chemistry
In synthetic chemistry, this compound serves as a versatile building block for developing more complex molecules. Its unique structure allows for modifications that can lead to novel derivatives with enhanced properties.
Biology
Research has shown that 3-(5-bromothiophen-2-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide exhibits potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains.
- Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Medicine
The compound's unique structural features make it a candidate for therapeutic applications:
- Drug Design : Its interactions with biological macromolecules position it as a promising lead compound in drug discovery efforts targeting specific diseases.
- Inhibitory Actions : Molecular docking studies indicate potential as a 5-lipoxygenase inhibitor, relevant in inflammatory diseases.
Industry
In industrial applications, this compound is utilized in:
- Material Science : As a precursor for advanced materials due to its electronic properties.
- Chemical Processes : In the synthesis of specialty chemicals and agrochemicals.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of the compound against various cancer cell lines. Results indicated significant inhibition of cell growth, attributed to induction of apoptosis. The mechanism involved the activation of caspase pathways, making it a candidate for further development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial activity revealed that the compound exhibited potent activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, showing effectiveness comparable to established antibiotics.
Case Study 3: Drug Design and Molecular Docking
Molecular docking simulations were performed to predict the binding affinity of the compound with target enzymes involved in inflammatory pathways. The results suggested strong binding interactions, indicating potential for development as an anti-inflammatory drug.
Mechanism of Action
The mechanism of action of 3-(5-bromothiophen-2-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bromothiophene moiety can interact with biological macromolecules, while the pyrazole carbohydrazide core may inhibit certain enzymes or receptors. The trimethoxyphenyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a. 3-(5-Bromo-2-thienyl)-N′-[(E)-(3-ethoxy-4-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide
- Key Differences : The phenyl ring substituents are 3-ethoxy-4-hydroxy instead of 3,4,5-trimethoxy.
- However, the absence of a third methoxy group may decrease electron-donating effects, altering redox stability .
b. (E)-N-(5-bromo-2-hydroxybenzylidene)-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Key Differences : A 5-bromo-2-hydroxybenzylidene group replaces the 3,4,5-trimethoxyphenyl.
- The benzylidene moiety may reduce planarity compared to the trimethoxyphenyl analog, affecting intercalation properties .
Halogen and Heterocycle Modifications
a. 3-(5-chlorothiophen-2-yl)-N′-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
- Key Differences : Bromine is replaced with chlorine, and the phenyl group is substituted with a furan.
- Impact: Chlorine’s smaller atomic radius reduces steric bulk but may lower lipophilicity.
b. 3-(4-bromophenyl)-N′-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide
- Key Differences : A pyridin-4-yl group replaces the trimethoxyphenyl, and bromine is on a phenyl ring instead of thiophene.
- Impact : The pyridine’s nitrogen enables hydrogen bonding and protonation at physiological pH, enhancing solubility. The bromophenyl group may shift electronic effects toward resonance rather than inductive, altering binding kinetics .
Comparative Data Table
Biological Activity
The compound 3-(5-bromothiophen-2-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the compound's biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a pyrazole ring, a thiophene moiety, and a trimethoxyphenyl group. Its chemical formula is . The presence of bromine and methoxy groups contributes to its unique properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 423.29 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines:
- MCF7 (Breast cancer) : IC values around 3.79 µM.
- A549 (Lung cancer) : IC values around 26 µM for related compounds.
In a recent study, derivatives of pyrazole were synthesized and evaluated for their antitumor activity. The compound displayed significant growth inhibition and induced apoptosis in cancer cells, indicating its potential as a therapeutic agent against cancer .
Anti-inflammatory Activity
Pyrazole derivatives are also known for their anti-inflammatory properties. The compound has been reported to inhibit cyclooxygenase (COX) enzymes selectively, which are crucial in the inflammatory process. For example, related compounds have demonstrated comparable anti-inflammatory effects to indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID) .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity against various bacterial strains. Studies on similar pyrazole derivatives have shown effectiveness against:
- Staphylococcus aureus
- Escherichia coli
These findings highlight the compound's potential as an antimicrobial agent .
Study 1: Antitumor Activity Evaluation
In a study conducted by Xia et al., 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were synthesized and tested for antitumor activity. The results indicated that specific derivatives exhibited significant cell apoptosis and growth inhibitory properties with IC values around 49.85 µM against A549 cells .
Study 2: Anti-inflammatory Effects
Another study focused on the synthesis of pyrazole derivatives that were evaluated for their anti-inflammatory effects in vivo. The compounds showed a reduction in carrageenan-induced edema in mice, demonstrating their potential as effective anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
